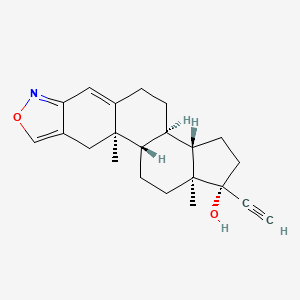
Isodanazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodanazol is an isomeric impurity of danazol, a synthetic steroid with antigonadotropic and anti-estrogenic activities. Danazol is primarily used in the treatment of endometriosis and fibrocystic breast disease . This compound was detected through reversed-phase high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Preparation Methods
Isodanazol is identified as an impurity in the synthesis of danazol. The preparation involves the use of reversed-phase HPLC and TLC for detection and separation . The structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy, including COSY, HETCOR, and NOE measurements .
Chemical Reactions Analysis
Isodanazol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in the analysis of impurity profiles in drugs.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic effects and as a model compound for studying steroid-related activities.
Industry: Utilized in the development of analytical methods for quality control in pharmaceutical production.
Mechanism of Action
Isodanazol exerts its effects by interacting with molecular targets and pathways similar to danazol. It acts as a gonadotropin inhibitor, suppressing the pituitary-ovarian axis by inhibiting the output of pituitary gonadotropins. This leads to a reduction in ovarian estrogen production .
Comparison with Similar Compounds
Isodanazol is similar to other synthetic steroids like danazol, ethisterone, and other isoxazole derivatives. it is unique due to its specific isomeric structure, which results in different chemical and biological properties . Similar compounds include:
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-oxa-7-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7,9-trien-17-ol |
InChI |
InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-25-23-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
NYOWLKLVDYXTJH-LHZXLZLDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NOC=C5C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NOC=C5CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)
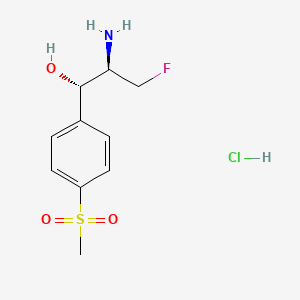
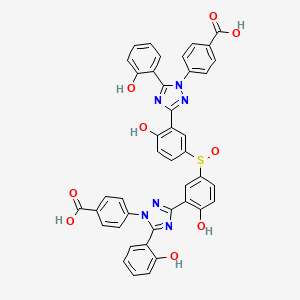
![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)
![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)
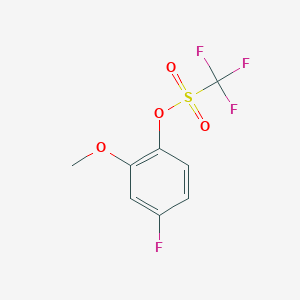
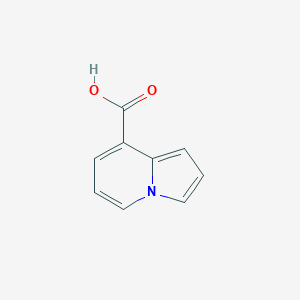
![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)
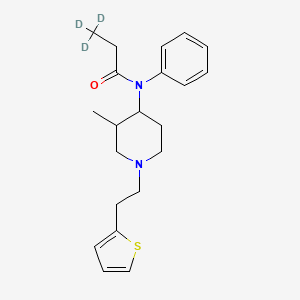
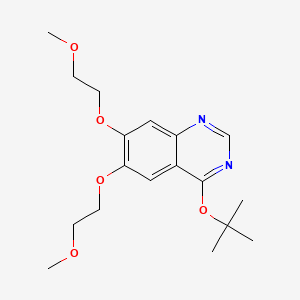
![3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437309.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)
